(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (often abbreviated as PFDP, FC10PA, or HFPA) is a highly specialized fluorinated organophosphorus compound utilized primarily for the surface modification of metal oxides, dielectrics, and perovskite nanomaterials. Structurally, it features a perfluorinated C8 tail attached to an ethyl spacer and a terminal phosphonic acid group. This configuration allows the molecule to form robust, bidentate or tridentate covalent bonds (M-O-P) with substrates such as AlOx, TiOx, CuOx, and indium tin oxide (ITO). In industrial and advanced laboratory workflows, it is procured to create highly ordered, densely packed self-assembled monolayers (SAMs) that impart extreme hydrophobicity, oleophobicity, and low surface energy. Beyond simple barrier coatings, its strong molecular dipole and structural stability make it a critical procurement choice for tuning electrode work functions, passivating surface defects in optoelectronics, and enabling ultralow turn-on voltages in organic thin-film transistors (OTFTs) [1].
Substituting (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid with common generic alternatives compromises both manufacturability and device performance. While fluoroalkyl silanes are frequently used for glass, they are highly moisture-sensitive and prone to spontaneous bulk polymerization in solution, preventing the formation of reproducible, ultra-thin monolayers on metal oxides like AlOx or oxidized copper [1]. Conversely, substituting with non-fluorinated decylphosphonic acid (DP) successfully forms a SAM but fails to achieve the extreme low surface energy (~11 mN/m) and strong molecular dipole required for effective work-function tuning in organic electronics [2]. Furthermore, substituting with fluorinated carboxylic acids results in significantly weaker substrate binding, leading to rapid tribological failure under mechanical wear[3]. Finally, altering the fluorinated chain length (e.g., to C12 or C14 analogs) disrupts the optimal molecular packing density, directly increasing surface wettability and degrading transistor performance [4].
When modifying metal oxide dielectrics or oxidized copper interconnects, organophosphonates provide vastly superior thermal and chemical processability compared to standard organosilanes. While silanes often require strict anhydrous conditions to prevent bulk polymerization, (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid forms strong covalent M-O-P bonds spontaneously. Quantitative thermal desorption studies demonstrate that phosphonic acid SAMs on relevant substrates remain stable up to 350 °C, with complete desorption only occurring near 500 °C, offering a significantly wider thermal processing window than conventional silane alternatives[1].
| Evidence Dimension | Thermal desorption onset |
| Target Compound Data | Organophosphonate SAMs (> 350 °C) |
| Comparator Or Baseline | Organosilane SAMs (Lower thermal stability and high moisture sensitivity) |
| Quantified Difference | Stable up to 350–500 °C without spontaneous solution polymerization. |
| Conditions | Thermal desorption spectroscopy on metal/dielectric substrates. |
Enables integration into high-temperature semiconductor manufacturing workflows where silanes would degrade or polymerize.
The specific C10 chain length and fluorination of PFDP (FC10PA) are optimized for maximum monolayer packing density. On aluminum oxide substrates, PFDP achieves an exceptionally low surface energy of ~11 mN/m and a water contact angle of 137°. In head-to-head comparisons, the non-fluorinated analog (decylphosphonic acid, DP) yields a much higher surface energy of ~21 mN/m and a lower contact angle (~130°). Furthermore, compared to longer fluoroalkyl chains (FC12PA and FC14PA), the FC10PA variant exhibits the largest water contact angle, indicating the most well-ordered and densely packed monolayer with maximum cohesive forces [1], [2].
| Evidence Dimension | Surface energy and water contact angle |
| Target Compound Data | PFDP / FC10PA (~11 mN/m, 137°) |
| Comparator Or Baseline | Decylphosphonic acid (~21 mN/m, ~130°) and FC12PA/FC14PA (lower contact angles) |
| Quantified Difference | ~47% reduction in surface energy vs. alkyl analog; highest packing density in the fluoroalkyl series. |
| Conditions | Sessile drop static contact angle on oxidized Al/Si substrates. |
Critical for procuring the exact molecule needed to minimize dielectric surface wettability and achieve ultralow turn-on voltages in organic transistors.
For structural alloy modification, the binding group dictates the mechanical durability of the coating. On Ti-6Al-4V substrates, self-assembled monolayers formed by 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDPA) were compared against 2H,2H,3H,3H-perfluoroundecanoic acid (PFDA). The phosphonic acid SAM demonstrated significantly superior tribological stability under nano- and millinewton load ranges. The bidentate/tridentate coordination of the phosphonate group to the titanium alloy oxide layer resists mechanical shear and desorption far better than the weaker monodentate binding of the carboxylic acid [1].
| Evidence Dimension | Tribological stability under load |
| Target Compound Data | PFDPA (Phosphonic acid SAM) |
| Comparator Or Baseline | PFDA (Carboxylic acid SAM) |
| Quantified Difference | Significantly higher resistance to mechanical wear and desorption under millinewton loads. |
| Conditions | Liquid phase deposition on Ti-6Al-4V followed by nano/millinewton tribological testing. |
Justifies the higher cost of phosphonic acids over carboxylic acids for durable, wear-resistant hydrophobic coatings in aerospace and medical implants.
In the synthesis of CsPb(Br/Cl)3 perovskite nanocrystals for pure-blue LEDs, standard ligands often fail to prevent halide vacancies and ion migration. Utilizing (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid (HFPA) as a multifunctional passivation ligand directly addresses this. The phosphonate group coordinates with uncoordinated Pb2+ ions, while the fluorine atoms form ionic bonds with the halide octahedra. This synergistic stabilization drastically reduces non-radiative recombination and suppresses ion migration pathways compared to unpassivated or standard-ligand baselines, enabling highly stable electroluminescence[1].
| Evidence Dimension | Halide vacancy suppression and structural stability |
| Target Compound Data | HFPA-passivated CsPb(Br/Cl)3 |
| Comparator Or Baseline | Unpassivated / standard ligand PeNCs |
| Quantified Difference | Substantial reduction in non-radiative recombination and ion migration. |
| Conditions | Ligand engineering during perovskite nanocrystal synthesis for PeLEDs. |
Provides a procurement-ready, multifunctional ligand solution for researchers struggling with stability and halide segregation in blue perovskite LEDs.
Due to its ability to form exceptionally dense, low-surface-energy (~11 mN/m) monolayers on aluminum oxide, this compound is the premier choice for hybrid gate dielectrics in OTFTs. It outperforms both non-fluorinated analogs and longer-chain fluoroalkyls, enabling ultralow (near 0 V) turn-on voltages and high carrier mobilities in flexible organic electronics [1].
In advanced semiconductor manufacturing, this phosphonic acid is utilized as a highly stable liner or barrier layer on oxidized copper surfaces. Its high thermal desorption threshold (>350 °C) and resistance to spontaneous bulk polymerization make it vastly superior to organosilanes for area-selective deposition and interconnect passivation [2].
For aerospace or biomedical applications requiring durable water- and oil-repellent surfaces, this compound is applied to Ti-6Al-4V and aluminum alloys. Its strong bidentate/tridentate binding provides wear resistance under mechanical load that standard fluorinated carboxylic acids cannot match [3].
In optoelectronics research, this compound serves as a critical passivating agent for mixed-halide perovskite nanocrystals. By simultaneously coordinating lead ions and stabilizing the halide octahedra via its fluorinated tail, it suppresses ion migration and non-radiative decay, making it essential for stable pure-blue PeLEDs [4].
Irritant